Butyl 4-bromobutanoate
Overview
Description
Butyl 4-bromobutanoate is a useful research compound. Its molecular formula is C8H15BrO2 and its molecular weight is 223.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Suzuki Cross-Coupling Reaction and Electronic Properties
Butyl 4-bromobutanoate has been utilized in the synthesis of various derivatives via the Suzuki cross-coupling reaction. This process is instrumental in creating compounds with significant electronic and non-linear optical properties, as investigated through molecular orbital analysis, non-linear optical properties, and molecular electrostatic potential studies (Nazeer et al., 2020).
Reactions with N-Chloro- and N-Bromodiethylamines
Alkyl 2-(bromozinc)acylates, derived from butyl 2-bromobutanoate, have been reacted with N-chloro- or N-bromodiethylamine, resulting in the formation of unique compounds like diethyl succinate. This research proposes an anion-radical reaction mechanism for these interactions (Zorin, Zaynashev, & Zorin, 2021).
Synthetic Applications in Peptidomimetic Chemistry
This compound has been used in the preparation of 2-Amino-4-bromobutanoic acid, a precursor for nonnatural amino acids with basic or heterocyclic side chains. This compound has applications in creating conformationally constrained peptidomimetics (Ciapetti, Falorni, Mann, & Taddei, 1998).
Synthesis of Hydroxyhept-5-ynoate
This compound has been used as an intermediate in the synthesis of methyl 7-hydroxyhept-5-ynoate, a compound with potential applications in organic synthesis and medicinal chemistry (Casy, Patterson, & Taylor, 2003).
Ketene and Acyl Derivative Reactions
This compound has been studied for its reactions with acetic anhydride, benzoyl chloride, and other acyl derivatives. This research contributes to the understanding of ketene chemistry, particularly in the formation of compounds like ethyl 3-acetoxy-4-bromobutanoate and ethyl 4-bromo-3-(N-phenylcarbamoyloxy) butanoate, which have applications in organic synthesis (Kato & Kimura, 1977).
Diastereoselective Catalytic Hydrogenation
(R)-5-Bromo-6-(bromomethyl)-2-(tert-butyl)-2H,4H-1,3-dioxin-4-one, derived from this compound, has been used in studies focusing on diastereoselective catalytic hydrogenation. These studies are crucial for the synthesis of enantiomerically pure β-hydroxy-acid derivatives, valuable in pharmaceutical and synthetic chemistry (Noda & Seebach, 1987).
Dynamic Kinetic Resolution
The dynamic kinetic resolution of α-bromobutanoic acid, using this compound, has led to the creation of 4-(chlorophenoxy)butanoyl esters. This process is significant in the synthesis of antilipidemic compounds and showcases the potential of this compound in stereoselective synthesis (Ammazzalorso et al., 2004).
Triphase Catalysis
This compound has been explored in the formation and hydrolysis of esters using triphase catalysis, an important area in green chemistry. This research helps understand the kinetics and mechanisms involved in ester synthesis and hydrolysis, with implications for industrial processes [(Wu & Tang, 1999)](https://consensus.app/papers/formation-hydrolysis-4methoxyphenylacetic-acid-butyl-wu/00ed0e9282e75827a6ab3213f776dc81/?utm_source=chatgpt).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
butyl 4-bromobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-2-3-7-11-8(10)5-4-6-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIADMYDAWSCKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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